molecular formula C₂₇H₂₈O₆ B1139868 (3-Methoxyphenyl)-oxo-acetonitrile CAS No. 40983-95-7

(3-Methoxyphenyl)-oxo-acetonitrile

Cat. No. B1139868
CAS RN: 40983-95-7
M. Wt: 448.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methoxyphenyl)-oxo-acetonitrile” is a chemical compound with the molecular formula C9NO . It is also known by other names such as “(m-Methoxyphenyl)acetonitrile”, “m-Methoxy benzyl cyanide”, and "Benzeneacetonitrile, 3-methoxy-" .


Molecular Structure Analysis

The molecular structure of “(3-Methoxyphenyl)-oxo-acetonitrile” can be viewed using Java or Javascript . A study on a similar compound, (Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one, determined its electron density distribution using single-crystal X-ray refinements .

Scientific Research Applications

Benzyl 2-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Synthesis of Glycosyl Building Blocks: This compound is used in the synthesis of glycosyl building blocks. It is used in the protection and deprotection of the 4- and 6-hydroxyl groups of glycosides .

Intermediate in Drug Synthesis: It is also used as an intermediate in the synthesis of drugs like Voglibose and Dapagliflozin .

Glucosylation Reactions: This compound is an important D-glucopyranose derivative for glucosylations .

Preparation of α-glucopyranosyl Chloride: It is used in the preparation of the α-glucopyranosyl chloride .

Synthesis of 1-C-α-D-glucopyranose Derivatives: This compound is used in the synthesis of 1-C-α-D-glucopyranose derivatives .

(3-Methoxyphenyl)-oxo-acetonitrile

Synthesis of Quinazolinone Derivatives: This compound is used in the synthesis of quinazolinone derivatives . Quinazolinones are fused heterocyclic compounds, which have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry .

Green Chemistry Approaches: It is used in green chemistry approaches, including the utilization of the DES and microwave-induced synthesis .

Synthesis of Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound is used in the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid .

Antioxidant Activity: It is a caffeine metabolite which showed high antioxidant activity .

Biomarker for Coffee Consumption: It is a very sensitive biomarker for the consumption of relatively small amount of coffee .

Inhibition of Prostaglandin E(2) Production: This compound can be used to inhibit prostaglandin E(2) production .

properties

IUPAC Name

(4aR,6S,7S,8S,8aS)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O6/c28-23-24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(30-17-20-12-6-2-7-13-20)25(23)29-16-19-10-4-1-5-11-19/h1-15,22-28H,16-18H2/t22-,23+,24-,25+,26?,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTAXRQQXZVWQA-FGUSILDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.